Cas no 1160254-17-0 (2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride)

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-DIMETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBONYL CHLORIDE
- STL197014
- BBL014605
- R7101
- 4-quinolinecarbonyl chloride, 2-(3,4-dimethylphenyl)-8-methyl-
- 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
-
- MDL: MFCD03421191
- インチ: 1S/C19H16ClNO/c1-11-7-8-14(9-13(11)3)17-10-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-10H,1-3H3
- InChIKey: DJQFVIARGOGDIR-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=C(C2=CC=C(C)C(C)=C2)N=C2C(C)=CC=CC2=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 412
- トポロジー分子極性表面積: 30
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D051330-250mg |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl Chloride |
1160254-17-0 | 250mg |
$ 275.00 | 2022-06-06 | ||
A2B Chem LLC | AI10284-5g |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | >95% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AI10284-500mg |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AI10284-1g |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AI10284-10g |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | >95% | 10g |
$1412.00 | 2024-04-20 | |
Ambeed | A598442-1g |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | 97% | 1g |
$267.0 | 2024-04-26 | |
abcr | AB378603-5 g |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | 5g |
€907.00 | 2023-06-20 | ||
abcr | AB378603-1 g |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride |
1160254-17-0 | 1g |
€322.50 | 2023-06-20 | ||
TRC | D051330-500mg |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl Chloride |
1160254-17-0 | 500mg |
$ 450.00 | 2022-06-06 | ||
TRC | D051330-1000mg |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl Chloride |
1160254-17-0 | 1g |
$ 720.00 | 2022-06-06 |
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride 関連文献
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chlorideに関する追加情報
2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride: A Comprehensive Overview
The compound with CAS No. 1160254-17-0, known as 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a quinoline ring system with a carbonyl chloride group and substituted phenyl moieties. The quinoline core is a heterocyclic aromatic system that is widely recognized for its versatility in chemical synthesis and biological activity. The presence of the carbonyl chloride group introduces reactivity that makes this compound valuable in various chemical transformations and functionalization processes.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride through a combination of coupling reactions and functional group transformations. Researchers have employed methodologies such as the Friedel-Crafts acylation and subsequent alkylation steps to construct the quinoline framework. The introduction of the 3,4-dimethylphenyl group enhances the compound's stability and modulates its electronic properties, making it suitable for applications in drug design and material synthesis.
The 8-methyl substitution on the quinoline ring further influences the compound's physicochemical properties, such as solubility and lipophilicity. These attributes are critical in determining its bioavailability and efficacy in biological systems. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes, making it a promising candidate for drug development. For instance, investigations into its interaction with kinase enzymes have revealed potential applications in the treatment of cancer and inflammatory diseases.
In addition to its pharmacological applications, 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has shown promise in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and optoelectronic materials. Researchers have reported enhanced catalytic activity in reactions involving transition metals when this compound is used as a ligand. Furthermore, its role in the synthesis of metal-organic frameworks (MOFs) has opened new avenues for applications in gas storage and sensing technologies.
The synthesis of this compound also highlights advancements in green chemistry practices. Modern synthetic routes emphasize the use of environmentally friendly solvents and reagents to minimize waste and reduce ecological impact. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These developments underscore the importance of sustainable practices in contemporary chemical research.
From a structural perspective, the quinoline-4-carbonyl chloride moiety serves as a versatile platform for further functionalization. Chemists have exploited this reactivity to develop derivatives with tailored properties for specific applications. For instance, substitution at the carbonyl position with various nucleophiles has yielded compounds with enhanced bioactivity or improved material properties.
Moreover, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride. These studies have revealed key interactions that govern its binding affinity to biological targets and its ability to participate in chemical reactions. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate lead optimization.
In conclusion, 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride represents a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new facets of its properties and applications, this compound is poised to make substantial contributions to the advancement of science and technology.
1160254-17-0 (2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride) 関連製品
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)
- 2247088-22-6((3S,4S)-3-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride)
- 2680718-97-0(1-methyl-3-(2,2,2-trifluoroacetamido)-1H-pyrrole-2-carboxylic acid)
- 1805634-90-5(Ethyl 2-cyano-6-difluoromethoxy-4-nitrophenylacetate)
- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)
- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)
- 2138205-30-6(5-bromo-1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1361831-60-8(3',5'-Dichloro-4-fluoro-biphenyl-2-carbonyl chloride)
- 49617-79-0(Benzene,1,3-diiodo-5-methyl-)
